molecular formula C14H11N B11903459 3-([1,1'-biphenyl]-4-yl)-2H-azirine CAS No. 125768-48-1

3-([1,1'-biphenyl]-4-yl)-2H-azirine

Cat. No.: B11903459
CAS No.: 125768-48-1
M. Wt: 193.24 g/mol
InChI Key: FXBQUUONVRXFJN-UHFFFAOYSA-N
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Description

3-([1,1’-biphenyl]-4-yl)-2H-azirine is an organic compound characterized by the presence of an azirine ring attached to a biphenyl group. Azirines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. The biphenyl group consists of two connected benzene rings, adding aromatic stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-biphenyl]-4-yl)-2H-azirine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-biphenylcarboxaldehyde with a suitable azirine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the azirine ring without unwanted side reactions.

Industrial Production Methods

Industrial production of 3-([1,1’-biphenyl]-4-yl)-2H-azirine may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction parameters and scalability. Catalysts and solvents are chosen to enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-biphenyl]-4-yl)-2H-azirine undergoes various chemical reactions, including:

    Oxidation: The azirine ring can be oxidized to form oxaziridines or other nitrogen-containing compounds.

    Reduction: Reduction of the azirine ring can lead to the formation of amines or other reduced nitrogen species.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Oxaziridines or nitroso compounds.

    Reduction: Amines or other reduced nitrogen compounds.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

3-([1,1’-biphenyl]-4-yl)-2H-azirine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-([1,1’-biphenyl]-4-yl)-2H-azirine involves its interaction with various molecular targets. The strained azirine ring can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The biphenyl group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler aromatic compound with two connected benzene rings, used as a starting material for various chemical syntheses.

    Aziridine: A three-membered nitrogen-containing ring similar to azirine but with different reactivity due to the absence of double bonds.

    Oxaziridine: An oxidized form of azirine, containing an oxygen atom in the ring.

Uniqueness

3-([1,1’-biphenyl]-4-yl)-2H-azirine is unique due to the combination of the strained azirine ring and the stable biphenyl group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

125768-48-1

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

3-(4-phenylphenyl)-2H-azirine

InChI

InChI=1S/C14H11N/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-15-14/h1-9H,10H2

InChI Key

FXBQUUONVRXFJN-UHFFFAOYSA-N

Canonical SMILES

C1C(=N1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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